molecular formula C22H24O4 B15036272 7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one

7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one

Cat. No.: B15036272
M. Wt: 352.4 g/mol
InChI Key: AEDODDLJGFSCMN-UHFFFAOYSA-N
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Description

7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and 7-hydroxy-4H-chromen-4-one.

    Etherification: The first step involves the etherification of 7-hydroxy-4H-chromen-4-one with hexyl bromide in the presence of a base like potassium carbonate to form 7-(hexyloxy)-4H-chromen-4-one.

    Phenylation: The next step is the phenylation of the intermediate compound with 3-methylphenol using a suitable catalyst, such as palladium on carbon, under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Substituted chromen-4-one derivatives with various functional groups.

Scientific Research Applications

7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of organic electronic materials and sensors.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-(hexyloxy)-4H-chromen-4-one: Lacks the phenoxy group, which may result in different biological activities.

    3-(3-methylphenoxy)-4H-chromen-4-one: Lacks the hexyloxy group, which may affect its solubility and interaction with biological targets.

    7-(methoxy)-3-(3-methylphenoxy)-4H-chromen-4-one: Contains a methoxy group instead of a hexyloxy group, which may influence its chemical reactivity and biological properties.

Uniqueness

7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one is unique due to the presence of both hexyloxy and phenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

7-hexoxy-3-(3-methylphenoxy)chromen-4-one

InChI

InChI=1S/C22H24O4/c1-3-4-5-6-12-24-17-10-11-19-20(14-17)25-15-21(22(19)23)26-18-9-7-8-16(2)13-18/h7-11,13-15H,3-6,12H2,1-2H3

InChI Key

AEDODDLJGFSCMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C

Origin of Product

United States

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